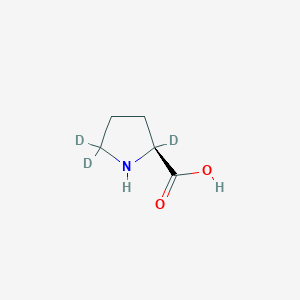

L-Proline-2,5,5-d3

Übersicht

Beschreibung

L-Prolin-d3 ist eine deuteriummarkierte Version von L-Prolin, einer der zwanzig Aminosäuren, die in lebenden Organismen als Bausteine von Proteinen verwendet werden . Die Deuteriummarkierung beinhaltet den Austausch von Wasserstoffatomen durch Deuterium, ein stabiles Isotop von Wasserstoff, wodurch es für verschiedene wissenschaftliche Forschungsanwendungen nützlich wird .

Herstellungsmethoden

L-Prolin-d3 wird durch Deuterierung von L-Prolin synthetisiert. Dieser Prozess beinhaltet die Einarbeitung von Deuterium in das L-Prolinmolekül. Der Syntheseweg umfasst typischerweise die Verwendung deuterierter Reagenzien und Lösungsmittel, um die gewünschte Isotopenmarkierung zu erreichen . Industrielle Produktionsmethoden für L-Prolin-d3 umfassen großtechnische Deuterierungsprozesse, die eine hohe Reinheit und Ausbeute gewährleisten .

Vorbereitungsmethoden

L-Proline-d3 is synthesized through the deuteration of L-Proline. This process involves the incorporation of deuterium into the L-Proline molecule. The synthetic route typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling . Industrial production methods for L-Proline-d3 involve large-scale deuteration processes, ensuring high purity and yield .

Analyse Chemischer Reaktionen

L-Prolin-d3 unterliegt, wie sein nicht-deuteriertes Gegenstück, verschiedenen chemischen Reaktionen. Einige der wichtigsten Reaktionen sind:

Aldolreaktionen: L-Prolin-d3 kann Aldolreaktionen katalysieren und β-Hydroxycarbonylverbindungen bilden.

Mannich-Reaktionen: Es kann auch Mannich-Reaktionen katalysieren, die zur Bildung von β-Aminocarbonylverbindungen führen.

Michael-Additionen: L-Prolin-d3 ist an Michael-Additionsreaktionen beteiligt, bei denen es sich an α,β-ungesättigte Carbonylverbindungen addiert.

Häufig verwendete Reagenzien in diesen Reaktionen sind Aldehyde, Ketone und Nitroolefine, wobei die Bedingungen oft milde Temperaturen und Lösungsmittel wie Wasser oder Alkohole umfassen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind chirale Verbindungen, die bei der Synthese von Pharmazeutika und anderen bioaktiven Molekülen wertvoll sind .

Wissenschaftliche Forschungsanwendungen

L-Prolin-d3 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von L-Prolin-d3 beinhaltet seine Rolle als chiraler Katalysator. Es erleichtert Reaktionen durch Enamin- oder Iminiumionen-Zwischenprodukte, die die Stereoselektivität der Reaktionen erhöhen . In biologischen Systemen ist L-Prolin-d3 am Prolin-Stoffwechsel beteiligt, wo es durch Prolin-Dehydrogenase zu Pyrrolin-5-Carboxylat umgewandelt wird . Diese Umwandlung spielt eine Rolle im Zellstoffwechsel, Wachstum und Überleben .

Wissenschaftliche Forschungsanwendungen

L-Proline-d3 has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of L-Proline-d3 involves its role as a chiral catalyst. It facilitates reactions through enamine or iminium ion intermediates, which enhance the stereoselectivity of the reactions . In biological systems, L-Proline-d3 is involved in proline metabolism, where it is converted to pyrroline-5-carboxylate by proline dehydrogenase . This conversion plays a role in cellular metabolism, growth, and survival .

Vergleich Mit ähnlichen Verbindungen

L-Prolin-d3 ist aufgrund seiner Deuteriummarkierung einzigartig, die es von anderen Prolinanalogen unterscheidet. Ähnliche Verbindungen umfassen:

Trans-4-Hydroxy-L-Prolin: Ein hydroxyliertes Analogon von L-Prolin, das bei der Kollagensynthese wichtig ist.

L-Azetidin-2-carbonsäure: Eine toxische nicht-proteinogene Aminosäure, die bei der Untersuchung der Proteinfaltung und des Stoffwechsels verwendet wird.

Die Einzigartigkeit von L-Prolin-d3 liegt in seiner stabilen Isotopenmarkierung, die es wertvoll macht, Stoffwechselwege zu verfolgen und zu quantifizieren sowie in pharmakokinetischen Studien .

Eigenschaften

IUPAC Name |

(2S)-2,5,5-trideuteriopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-KIZNEYSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CCC(N1)([2H])[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.